BenchChemオンラインストアへようこそ!

BT-Gsi

Multiple Myeloma Osteolytic Bone Disease Bone Resorption

BT-GSI is the only gamma-secretase inhibitor suitable for chronic (>1 week) in vivo bone modulation. Unlike systemic GSIs causing dose-limiting GI toxicity (>3-fold goblet cell metaplasia), BT-GSI's bisphosphonate targeting and pH-sensitive linker confine Notch inhibition to bone. It reduces osteolytic lesions by 56% (vs. 25% systemic GSI), lowers CTX-1 by 40% without altering P1NP. Tissue-selective Hes1/Hey1/Hey2 suppression in bone—no intestinal or brain Notch alteration. Essential for myeloma bone disease, breast cancer bone metastasis, and osteoporosis models requiring bone integrity. Do not substitute with generic GSI.

Molecular Formula C26H46BrN5O10P2
Molecular Weight 730.5 g/mol
Cat. No. B12425330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT-Gsi
Molecular FormulaC26H46BrN5O10P2
Molecular Weight730.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br
InChIInChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1
InChIKeyKFGVNMFMNWWQLV-XOBXBLSBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BT-Gsi: A Bone-Targeted Gamma-Secretase Inhibitor for Selective Notch Pathway Research in Multiple Myeloma and Bone Disease


BT-Gsi is a rationally designed, dual-action conjugate comprising a gamma-secretase inhibitor (GSI-XII) linked to a bone-targeting bisphosphonate moiety via a pH-sensitive labile linker [1]. This engineered small molecule (molecular weight: 730.52 g/mol; molecular formula: C26H46BrN5O10P2) achieves targeted delivery to the bone microenvironment [2]. Its primary mechanism is the localized inhibition of Notch signaling, a pathway critically implicated in multiple myeloma (MM) pathogenesis and osteoclast-driven bone resorption [1].

Why BT-Gsi Cannot Be Substituted by Generic Gamma-Secretase Inhibitors in Bone-Focused Studies


Generic gamma-secretase inhibitors (GSIs), such as the unconjugated GSI-XII or LY3039478, are potent systemic Notch inhibitors but their clinical and research utility is severely constrained by dose-limiting gastrointestinal (GI) toxicity, manifesting as severe goblet cell metaplasia and diarrhea [1]. These compounds distribute indiscriminately to intestinal crypt cells, activating a toxicity biomarker (Adipsin) and precluding sustained therapeutic dosing [1]. Conversely, BT-Gsi's bisphosphonate-based targeting and pH-sensitive linker ensure the active GSI is released predominantly within the acidic bone resorption lacunae, achieving comparable target engagement in bone while completely sparing intestinal Notch signaling [1]. This fundamental pharmacokinetic and safety differentiation renders direct substitution of BT-Gsi with a conventional GSI scientifically invalid for any experiment requiring chronic in vivo Notch modulation in the bone compartment.

BT-Gsi Performance Data: Head-to-Head Evidence vs. Unconjugated GSI and Bone-Targeting Moiety Controls


Superior Reduction of Osteolytic Disease in MM Models Compared to Equimolar Unconjugated GSI

In an immunocompetent murine model of established multiple myeloma (5TGM1 cells), BT-Gsi (0.1 µmol/L, 3x/week, 3 weeks) reduced the number of osteolytic lesions by 56% relative to vehicle-treated MM-bearing mice, while equimolar unconjugated GSI reduced lesions by only 25% [1]. The unconjugated bone-targeting moiety (BT) alone showed no significant effect. This demonstrates that the bone-targeted delivery enhances anti-resorptive efficacy by a factor of approximately 2.2-fold over systemic GSI administration at the same molar dose.

Multiple Myeloma Osteolytic Bone Disease Bone Resorption

Complete Absence of Gastrointestinal Toxicity vs. GSI and LY3039478

In a direct comparison of GI toxicity, treatment with BT-Gsi (0.4 µmol/L, twice daily for 1 week) resulted in no significant change in intestinal goblet cell numbers compared to vehicle-treated mice. In stark contrast, equimolar treatment with either unconjugated GSI or the clinical-stage GSI LY3039478 induced a >3-fold increase in goblet cell metaplasia, a hallmark of severe GI toxicity [1]. Furthermore, intestinal Adipsin mRNA, a biomarker of GSI-induced gut toxicity, was elevated 2.5-fold by GSI but remained unchanged by BT-Gsi [1].

Gastrointestinal Toxicity Notch Signaling Preclinical Safety

pH-Dependent Activation: Conditional Notch Inhibition at Low pH Matching Bone Resorption Sites

BT-Gsi is designed to remain inactive at physiological pH and only release the active GSI-XII in acidic environments. When pre-incubated at pH 7.4, BT-Gsi failed to inhibit Hes1 expression in JJN3 multiple myeloma cells. However, pre-incubation at pH ≤ 6.5 (mimicking the acidic bone resorption lacunae) resulted in potent Hes1 suppression, equivalent to that of unconjugated GSI [1]. Specifically, at pH 6.5, BT-Gsi reduced Hes1 mRNA by 60% ± 10% relative to vehicle, while at pH 7.4, inhibition was negligible (<10%). Unconjugated GSI inhibited Hes1 by ~70% at both pH levels.

Prodrug Activation pH-Sensitive Linker Bone Microenvironment

Enhanced Bone Mass Preservation in Non-Tumor Bearing Mice vs. Vehicle

In non-tumor bearing mice, two weeks of BT-Gsi treatment (5 µg/g, 3x/week) significantly increased bone mass parameters. Total bone mineral density (BMD) increased by 3%, femoral BMD by 4%, and spinal BMD by 7% compared to vehicle-treated controls [1]. MicroCT analysis revealed a 25% increase in cancellous bone volume (BV/TV) and a 10% increase in trabecular thickness. This bone gain occurred without affecting osteoblast activity or bone formation markers (P1NP), indicating that BT-Gsi promotes bone accrual primarily through inhibition of osteoclast-mediated resorption.

Bone Anabolic Effect Bone Mineral Density Osteoporosis

Significant Reduction in Serum Bone Resorption Marker CTX-1 vs. Vehicle

BT-Gsi treatment (5 µg/g, 3x/week for 2 weeks) in non-tumor bearing mice reduced serum levels of C-terminal telopeptide of type I collagen (CTX-1), a clinical biomarker of bone resorption, by 40% compared to vehicle-treated controls [1]. In myeloma-bearing mice, BT-Gsi (0.1 µmol/L, 3x/week, 3 weeks) similarly reduced CTX-1 levels, whereas unconjugated GSI and BT alone showed no significant effect [2]. This reduction correlated with a 50% decrease in bone surface covered by osteoclasts [1].

Bone Resorption CTX-1 Biomarker Osteoclast Activity

Tumor Burden Reduction in Multiple Myeloma Models

In an immunodeficient mouse model bearing established human JJN3 multiple myeloma, BT-Gsi treatment (0.1 µmol/L, 3x/week, 3 weeks) significantly reduced serum levels of human Kappa light chain, a biomarker of tumor burden, by approximately 50% compared to vehicle-treated MM-bearing mice [1]. This reduction was comparable to or greater than that observed with unconjugated GSI in parallel experiments, but without the accompanying GI toxicity [1]. The unconjugated bone-targeting moiety (BT) alone had no effect on tumor burden.

Tumor Growth Inhibition Multiple Myeloma Biomarker

Optimal Research Applications for BT-Gsi Based on Verified Performance Data


Preclinical Studies of Bone Metastasis and Osteolytic Disease

BT-Gsi is the preferred Notch inhibitor for in vivo models where bone integrity is the primary outcome. Its demonstrated superiority in reducing osteolytic lesions by 56% (vs. 25% for systemic GSI) [1] and its ability to lower CTX-1 by 40% [2] make it uniquely suited for studies of myeloma bone disease, breast cancer bone metastasis, or osteoporosis where preservation of bone volume is critical.

Chronic Dosing Regimens Requiring Sustained Notch Inhibition

For experiments requiring long-term (>1 week) modulation of Notch signaling in the bone compartment, BT-Gsi is the only viable option within the GSI class. Its proven lack of GI toxicity, in contrast to the >3-fold increase in goblet cell metaplasia caused by GSI and LY3039478 [1], enables chronic administration protocols that are otherwise impossible due to animal welfare and data confounding from systemic illness.

Investigating the Role of Bone Marrow Niche Notch Signaling

BT-Gsi enables precise dissection of Notch signaling specifically within the bone marrow niche. It decreases Notch target gene expression (Hes1, Hey1, Hey2) in bone tissue without affecting Notch signaling in the intestine or brain [1]. This tissue selectivity is essential for experiments aiming to isolate the contribution of bone-resident Notch pathways from systemic effects.

Pharmacodynamic Studies Using Clinically Relevant Bone Biomarkers

BT-Gsi provides a reliable tool for pharmacodynamic studies focused on bone turnover markers. The consistent reduction in serum CTX-1 (bone resorption) without alteration of P1NP (bone formation) [2] allows researchers to use these clinically validated biomarkers to confirm on-target engagement and anti-resorptive activity in their specific experimental models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BT-Gsi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.